molecular formula C10H11F4NO B2598113 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine CAS No. 1546684-25-6

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine

Cat. No.: B2598113
CAS No.: 1546684-25-6
M. Wt: 237.198
InChI Key: LKVJTSFJMXRHLC-UHFFFAOYSA-N
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Description

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a methoxyethanamine moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

The synthesis of 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions . Another approach involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through the use of carbon-centered radical intermediates .

Chemical Reactions Analysis

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxyethanamine moiety can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine can be compared with other trifluoromethylbenzenes and related compounds:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the methoxyethanamine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F4NO/c1-16-9(5-15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,5,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVJTSFJMXRHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC(=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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